TH-263
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH263 involves the reaction of benzylamine with 4-(benzylsulfamoyl)benzoic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of TH263 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
TH263 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize TH263.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of TH263, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
TH263 is widely used in scientific research as a negative control for the kinase activity of LIMK1 and LIMK2. It is utilized in studies investigating the role of LIM kinases in various cellular processes, including cell migration, cytoskeletal dynamics, and cancer metastasis . Additionally, TH263 is used in drug discovery and development as a reference compound to validate the specificity and efficacy of potential LIM kinase inhibitors .
Mechanism of Action
TH263 does not exhibit inhibitory activity towards LIMK1 and LIMK2, making it an ideal negative control. Its mechanism of action involves binding to the active site of LIM kinases without inducing any conformational changes or catalytic activity. This allows researchers to differentiate between specific and non-specific effects of LIM kinase inhibitors in their experiments .
Comparison with Similar Compounds
Similar Compounds
TH257: An active inhibitor of LIMK1 and LIMK2, used as a positive control in kinase activity assays.
TH255: Another active inhibitor of LIMK1 and LIMK2 with similar properties to TH257.
Uniqueness of TH263
TH263 is unique in its lack of inhibitory activity towards LIMK1 and LIMK2, making it an essential tool for validating the specificity of LIM kinase inhibitors. Its structural similarity to active inhibitors like TH257 allows for direct comparison in experimental setups, providing valuable insights into the mechanisms of LIM kinase inhibition .
Properties
IUPAC Name |
N-benzyl-4-(benzylsulfamoyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVJMITKNOVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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